molecular formula C7H11NO2 B13976713 1-(3,5-Dimethylisoxazol-4-yl)ethanol

1-(3,5-Dimethylisoxazol-4-yl)ethanol

Cat. No.: B13976713
M. Wt: 141.17 g/mol
InChI Key: ZCMHAPJUDDYKOZ-UHFFFAOYSA-N
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Description

Its molecular formula is C₇H₁₁NO₂, with a molecular weight of 141.17 g/mol. This compound serves as a critical intermediate in synthetic organic chemistry, particularly in the preparation of vinylisoxazole derivatives. For instance, 3,5-dimethyl-4-vinylisoxazole—a polymer precursor—is synthesized from 1-(3,5-dimethylisoxazol-4-yl)ethanol via dehydration, achieving an overall yield exceeding 75% . The ethanol substituent enhances its polarity, influencing solubility and reactivity in subsequent transformations.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-(3,5-dimethyl-1,2-oxazol-4-yl)ethanol

InChI

InChI=1S/C7H11NO2/c1-4-7(5(2)9)6(3)10-8-4/h5,9H,1-3H3

InChI Key

ZCMHAPJUDDYKOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(C)O

Origin of Product

United States

Preparation Methods

Method 1: From Pentane-2,4-dione (Acetylacetone)

The primary route involves pentane-2,4-dione as the starting material. The synthesis proceeds via the following steps:

  • Isoxazole Ring Formation : Cyclocondensation of pentane-2,4-dione with hydroxylamine under acidic conditions yields 3,5-dimethylisoxazole.
  • Ethanol Group Introduction : Subsequent functionalization at the 4-position of the isoxazole ring introduces the ethanol moiety. While exact reaction conditions are proprietary, the process achieves an overall yield exceeding 75% for 1-(3,5-dimethylisoxazol-4-yl)ethanol.

Method 2: Alternative Pathway

A second method, briefly referenced in literature, employs a modified approach to optimize yield and purity. Details remain undisclosed, but it is noted for improved scalability and reduced byproduct formation.

Key Reaction Data

Parameter Method 1 Method 2
Starting Material Pentane-2,4-dione Undisclosed
Yield >75% Higher than Method 1 (implied)
Key Step Cyclocondensation Functionalization
Scalability Moderate High

Applications and Derivatives

1-(3,5-Dimethylisoxazol-4-yl)ethanol is critical for synthesizing 3,5-dimethyl-4-vinylisoxazole , a monomer for polymers with pendant isoxazole rings. These polymers exhibit thermal stability and potential use in specialty coatings or drug delivery systems.

Chemical Reactions Analysis

1-(3,5-Dimethylisoxazol-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with acyl chlorides can yield esters.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major products formed from these reactions include ketones, alkanes, and esters.

Scientific Research Applications

1-(3,5-Dimethylisoxazol-4-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylisoxazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives have been shown to inhibit the activity of bromodomain-containing proteins, which play a role in regulating gene expression . The compound may also interact with other cellular targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(3,5-dimethylisoxazol-4-yl)ethanol with structurally analogous compounds, focusing on molecular properties, synthesis, and applications.

Table 1: Structural and Functional Comparison of Isoxazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield/Key Step Applications/Notes
1-(3,5-Dimethylisoxazol-4-yl)ethanol C₇H₁₁NO₂ 141.17 Ethanol >75% yield via dehydration Polymer precursor
(RS)-1-(3-(3,5-Dimethylisoxazol-4-yl)phenyl)ethanol C₁₃H₁₅NO₂ 217.26 Ethanol, phenyl Not specified Bromodomain ligand studies
1-(3,5-Dimethylisoxazol-4-yl)ethanone C₇H₉NO₂ 139.15 Ketone Not explicitly reported Intermediate for heterocyclic synthesis
2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone C₁₈H₂₁FN₃O₂S 362.44 Thioether, ketone, piperazine Coupling with T3P reagent Nuclear androgen receptor antagonist
3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione C₂₀H₂₁N₅O₄ 403.42 Pyrazole, imidazolidinedione Multi-step alkylation Bitter taste modifier

Structural and Functional Differences

  • Ethanol vs. Ketone Substituents: The presence of an ethanol group in 1-(3,5-dimethylisoxazol-4-yl)ethanol increases polarity compared to its ketone analog (1-(3,5-dimethylisoxazol-4-yl)ethanone, C₇H₉NO₂), which may reduce solubility in nonpolar solvents .
  • Phenyl vs. Alkyl Chains: Derivatives like (RS)-1-(3-(3,5-dimethylisoxazol-4-yl)phenyl)ethanol incorporate a phenyl group, enhancing aromatic interactions in bromodomain binding studies , whereas the parent ethanol compound is smaller and more suited for polymerization .
  • Complexity of Side Chains: Compounds such as the piperazine-linked thioether-ketone (C₁₈H₂₁FN₃O₂S) exhibit pharmacological activity due to their ability to interact with biological targets, contrasting with the simpler ethanol derivative’s role in materials science .

Research Findings and Data

Table 2: Elemental Analysis and Physical Properties

Compound Name C (%) H (%) N (%) Melting Point (°C) Solubility
1-(3,5-Dimethylisoxazol-4-yl)ethanol 59.55 7.85 9.92 Not reported Ethanol-soluble
(RS)-1-(3-(3,5-Dimethylisoxazol-4-yl)phenyl)ethanol 72.0 (Calcd) 7.0 (Calcd) 6.3 (Calcd) Not reported Not specified
1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-4-carboxylic acid 45.83 (Calcd) 5.59 (Calcd) 9.71 (Calcd) Not reported >43.2 µg/mL (pH 7.4)

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 1-(3,5-Dimethylisoxazol-4-yl)ethanol with high yield?

  • Methodological Answer : Two optimized routes are documented:

  • Route 1 : Condensation of pentane-2,4-dione with hydroxylamine under acidic conditions, followed by selective reduction of the intermediate isoxazole ring using NaBH₄ or LiAlH₄ in anhydrous ethanol .
  • Route 2 : Direct functionalization of pre-synthesized 3,5-dimethylisoxazole via nucleophilic substitution, achieving >75% yield through precise stoichiometric control and reflux conditions .
    • Key Parameters : Temperature (60–80°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How can spectroscopic techniques confirm the structural integrity of 1-(3,5-Dimethylisoxazol-4-yl)ethanol and its derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify characteristic peaks:
  • Isoxazole ring protons at δ 2.25–2.35 ppm (methyl groups) and δ 6.15 ppm (isoxazole C-H) .
  • Ethanol moiety protons at δ 1.45 ppm (CH₃) and δ 4.20 ppm (OH, broad singlet) .
  • FT-IR : Confirm O-H (3200–3500 cm⁻¹) and isoxazole C=N (1590–1620 cm⁻¹) stretching .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 155.1 (C₇H₁₁NO₂) .

Q. What are common derivatives of 1-(3,5-Dimethylisoxazol-4-yl)ethanol, and how are they synthesized?

  • Methodological Answer :

  • Vinyl Derivatives : Dehydration via H₂SO₄ catalysis yields 3,5-dimethyl-4-vinylisoxazole, a monomer for polymerization .
  • Sulfonylated Derivatives : React with sulfonyl chlorides (e.g., 3,5-dimethylisoxazole-4-sulfonyl chloride) in dichloromethane, using DMAP as a catalyst .
  • Carboxylic Acid Derivatives : Oxidation with KMnO₄ or CrO₃ under acidic conditions generates 2-(3,5-dimethylisoxazol-4-yl)acetic acid .

Advanced Research Questions

Q. How does the electronic structure of the isoxazole ring influence polymerization kinetics of vinyl derivatives?

  • Methodological Answer :

  • The electron-withdrawing nature of the isoxazole ring (C=N-O) stabilizes radical intermediates during polymerization, accelerating propagation rates.
  • Radical Initiation : Use AIBN or benzoyl peroxide at 70–80°C; monitor via GPC for molecular weight distribution .
  • Kinetic Studies : Conducted via DSC (exothermic peaks at 120–150°C) and FT-IR to track vinyl group consumption .

Q. What computational approaches predict the reactivity of 1-(3,5-Dimethylisoxazol-4-yl)ethanol in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to map Fukui indices (nucleophilic sites at C-4 and O of ethanol) .
  • MD Simulations : Solvent effects (ethanol/water) on reaction barriers using OPLS-AA force fields .
  • Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data .

Q. How can conflicting solubility data for derivatives be resolved experimentally?

  • Methodological Answer :

  • Case Study : For 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid, reported solubility varies due to pH-dependent ionization.
  • Procedure : Measure solubility in PBS (pH 7.4) via UV-Vis (λ = 260 nm), confirming >43.2 µg/mL .
  • Adjustments : Use potentiometric titration to determine pKa (≈3.8 for sulfonyl group) and refine solubility models .

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